molecular formula C21H21FN4O4S B2928986 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921851-07-2

4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2928986
CAS No.: 921851-07-2
M. Wt: 444.48
InChI Key: VOOXEESURILFQF-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and a dimethylsulfamoyl moiety. Its molecular formula is C₂₁H₂₂FN₃O₃S, with a molecular weight of 415.48 g/mol (calculated based on structural analogs in and ). The compound’s structure comprises:

  • A pyridazinone ring (6-oxo-1,6-dihydropyridazine) at position 3 of the 4-fluorophenyl group.
  • A dimethylsulfamoyl group (-SO₂N(CH₃)₂) attached to the benzamide moiety.
  • An ethyl linker connecting the pyridazinone and benzamide units.

This compound is hypothesized to exhibit pharmacological activity due to structural similarities with pyridazinone hybrids studied in , which demonstrate anti-inflammatory or analgesic properties. Its synthesis likely involves coupling reactions between substituted pyridazinones and benzamide precursors, as seen in related methodologies ().

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S/c1-25(2)31(29,30)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXEESURILFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and relevant research findings, emphasizing its implications for cancer therapy and other therapeutic areas.

Structural Characteristics

The molecular formula of the compound is C21H21FN4O4SC_{21}H_{21}FN_{4}O_{4}S, with a molecular weight of 444.48 g/mol. Its structure features a unique combination of a dimethylsulfamoyl group and a fluorinated phenyl moiety attached to a pyridazinone structure, which may enhance its biological activity by improving solubility and bioavailability while potentially reducing toxicity.

Inhibition of Histone Deacetylases (HDACs)

One of the primary areas of interest regarding this compound is its potential as an HDAC inhibitor . Histone deacetylases play a crucial role in cancer biology by regulating gene expression related to cell proliferation and survival. Related benzamide derivatives have shown significant inhibitory effects on HDAC activity, which is critical for developing anti-cancer agents.

Table 1: Comparative Activity of Benzamide Derivatives

Compound NameHDAC InhibitionCancer Cell Lines TestedSelectivity
Compound AHighK562, Hep3BClass I
Compound BModerateHCT116Class II
4-DMSBTBDTBDTBD

Note: TBD = To Be Determined

The mechanism through which This compound exerts its effects may involve altering gene expression profiles that inhibit tumor growth. Preliminary studies suggest that similar compounds interact with HDAC enzymes, leading to changes in histone acetylation status and subsequent transcriptional regulation .

Case Studies

In a study evaluating quinazolinyl-containing benzamide derivatives, compounds demonstrated superior HDAC inhibition compared to known inhibitors like MS-275, showcasing both enzymatic and cellular anti-proliferative activity against various cancer cell types without affecting normal cells .

Potential Applications

The potential applications of this compound extend beyond oncology. Its structural features suggest possible uses in:

  • Anti-inflammatory therapies
  • Antimicrobial treatments
  • Sensitization of multidrug-resistant infections

Future Research Directions

Further research is essential to elucidate the specific interactions between this compound and various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into binding affinities and mechanistic pathways involved in its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound: 4-(N,N-Dimethylsulfamoyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1-yl)ethyl)benzamide C₂₁H₂₂FN₃O₃S 415.48 - 4-Fluorophenyl on pyridazinone
- Dimethylsulfamoyl on benzamide
Synthesized
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide C₂₅H₂₈N₄O₅S 496.60 - 4-Methoxyphenyl on pyridazinone
- Piperidinylsulfonyl on benzamide
4-(6-Oxo-3-phenylpyridazin-1-yl)-N-(4-sulfamoylphenethyl)butanamide C₂₃H₂₄N₄O₄S 460.53 - Phenyl on pyridazinone
- Sulfamoylphenethyl on benzamide
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl]propanamide C₂₉H₃₀FN₇O₃ 559.60 - 4-Fluorophenylpiperazinyl on pyridazinone
- Antipyrine hybrid

Key Observations :

Pyridazinone Substitution: The target compound’s 4-fluorophenyl group () contrasts with 4-methoxyphenyl () and phenyl (). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy’s electron-donating effects . Compound 6g () incorporates a 4-fluorophenylpiperazinyl group, suggesting that fluorine substitution is compatible with receptor binding in antipyrine hybrids .

Sulfonamide Variations: The target’s dimethylsulfamoyl group differs from piperidinylsulfonyl () and sulfamoylphenethyl ().

Linker and Hybrid Design :

  • The ethyl linker in the target compound is shorter than the butanamide chain in , which could influence conformational flexibility and target engagement.
  • Antipyrine hybrids () use propanamide linkers, demonstrating that longer chains accommodate bulkier pharmacophores like piperazinyl groups .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of pyridazinone and benzamide moieties : A Schiff base intermediate may be formed, followed by controlled reduction using sodium borohydride (NaBH₄) to stabilize stereochemistry .
  • Sulfamoylation : Introducing the dimethylsulfamoyl group via nucleophilic substitution with dimethylsulfamoyl chloride under anhydrous conditions .

Characterization:

  • NMR (¹H/¹³C) : Confirm regioselectivity of the pyridazinone ring and benzamide linkage. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) .
  • LC-MS : Monitor reaction progress and verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~488).
  • HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to achieve ≥95% purity .

Basic: How are key functional groups (e.g., sulfamoyl, pyridazinone) analytically confirmed?

Methodological Answer:

  • Sulfamoyl Group (-SO₂NMe₂) :
    • FT-IR : Peaks at ~1330 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .
    • ¹H NMR : Singlet for N-methyl protons (δ ~2.8 ppm, integrating for 6H) .
  • Pyridazinone Ring :
    • UV-Vis : Absorbance at λ ~270 nm due to conjugated π-system.
    • ¹³C NMR : Carbonyl resonance at δ ~165 ppm for the 6-oxo group .

Intermediate: What purification challenges arise, and how are they addressed?

Methodological Answer:

  • Byproduct Removal :
    • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted 4-fluorophenyl intermediates .
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate crystalline product .
  • Scale-Up Limitations :
    • Continuous Flow Chemistry : Implement microreactors for controlled imine reduction, reducing side reactions .

Intermediate: How can solubility limitations in biological assays be optimized?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) for in vitro assays. Pre-saturate solutions to avoid precipitation .
  • Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt (test via pH titration) .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability (characterize with dynamic light scattering) .

Advanced: How can computational modeling predict its interactions with biological targets?

Methodological Answer:

  • Docking Studies :
    • Software : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Focus on the fluorophenyl group’s hydrophobic interactions .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfamoyl group in ATP-binding pockets .
  • QSAR Modeling : Correlate pyridazinone substituents with IC₅₀ values using Random Forest algorithms .

Advanced: How to resolve conflicting bioactivity data across assays?

Methodological Answer:

  • Meta-Analysis :
    • Dose-Response Curves : Compare Hill slopes across assays (e.g., FLIPR vs. radioligand binding) to identify off-target effects .
    • Redox Profiling : Test for interference from thiol-containing buffers (e.g., DTT) using Ellman’s reagent .
  • Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

Advanced: What strategies address stereochemical ambiguity in synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA columns with heptane/isopropanol to resolve enantiomers .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition) .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during key coupling steps to enforce enantiomeric excess .

Advanced: How to optimize reaction conditions using design of experiments (DoE)?

Methodological Answer:

  • Factor Screening : Use Plackett-Burman design to prioritize variables (temperature, catalyst loading, solvent ratio) .
  • Response Surface Methodology : Central composite design to maximize yield and purity. For example, optimize NaBH₄ stoichiometry in imine reduction .
  • Real-Time Monitoring : Integrate PAT (process analytical technology) tools like ReactIR to track intermediates .

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